Fmoc-D-Lys(Ac)-OH

Description

Significance of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Peptide Synthesis Methodologies

Fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) ontosight.ailgcstandards.com. The Fmoc group serves as a temporary protecting group for the α-amino group of amino acids, preventing unwanted side reactions during peptide chain elongation ontosight.aiwikipedia.org. Its significance lies in its lability under mild basic conditions, typically employing piperidine (B6355638) for deprotection, while being stable to acidic conditions that are often used for cleavage from the solid support and removal of side-chain protecting groups lgcstandards.comwikipedia.orgnih.gov. This orthogonality with acid-labile protecting groups, such as the tert-butyl (tBu) group commonly used for side-chain protection, forms the basis of the widely used Fmoc/tBu SPPS strategy nih.gov.

The advantages of Fmoc chemistry include high efficiency and rapid coupling cycles, making it suitable for the synthesis of complex and long peptides lgcstandards.comresearchgate.net. The deprotection step releases a dibenzofulvene byproduct, which strongly absorbs UV light, allowing for convenient monitoring of the reaction progress wikipedia.orgnih.gov. This ease of monitoring and the mild deprotection conditions have contributed significantly to the automation of peptide synthesis nih.gov. Fmoc chemistry has been instrumental in providing access to a wide range of peptides, including those containing post-translational modifications, which are often sensitive to the harsher acidic conditions used in alternative synthesis strategies like Boc chemistry nih.gov.

Role of D-Amino Acids in Peptide Research and Design

While the vast majority of amino acids in naturally occurring proteins are of the L-configuration, D-amino acids are found in nature, particularly in peptides produced by microorganisms and in some instances in higher organisms through post-translational modifications jpt.commdpi.com. The incorporation of D-amino acids into peptides can significantly impact their structural, chemical, and biological properties jpt.commdpi.com.

A key role of D-amino acids in peptide research and design is their ability to enhance peptide stability, particularly against enzymatic degradation by peptidases, which typically cleave peptide bonds between L-amino acids jpt.commdpi.comcdnsciencepub.com. This increased stability can lead to improved pharmacokinetic properties and longer in vivo half-lives for peptide-based therapeutics jpt.commdpi.com. D-amino acids can also influence peptide conformation, potentially leading to novel secondary structures or altered folding patterns that can impact biological activity and receptor interactions mdpi.com. The presence of D-amino acids can be crucial for the recognition and binding to specific biological targets, as seen in some naturally occurring peptides mdpi.com. Their inclusion in synthetic peptides is a common strategy to improve their therapeutic potential and explore structure-activity relationships jpt.commdpi.comcdnsciencepub.com.

Acetylation of Lysine (B10760008): A Critical Post-Translational Modification in Biological Systems

Lysine acetylation is a ubiquitous and highly conserved post-translational modification (PTM) that plays a fundamental role in regulating a wide array of biological processes in all domains of life frontiersin.orgnih.govfrontiersin.orgcreative-proteomics.com. This modification involves the transfer of an acetyl group, typically from acetyl-CoA, to the ε-amino group of a lysine residue frontiersin.orgfrontiersin.org. This modification is reversible, dynamically regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs) frontiersin.orgfrontiersin.org.

Acetylation of lysine can significantly alter the properties of a protein, including its charge, conformation, stability, and interactions with other molecules such as DNA, proteins, and cofactors nih.govfrontiersin.orgcreative-proteomics.com. By neutralizing the positive charge of the lysine side chain, acetylation can impact electrostatic interactions and protein folding nih.gov. This PTM is involved in regulating diverse cellular functions, including gene expression through histone acetylation and modification of transcription factors, metabolism, cell cycle control, signal transduction, and cytoskeletal dynamics frontiersin.orgnih.govfrontiersin.orgcreative-proteomics.comd-nb.info. The intricate interplay and crosstalk between lysine acetylation and other PTMs, such as phosphorylation and ubiquitination, add further layers of complexity to the regulation of protein function nih.govcreative-proteomics.com. Studying lysine acetylation is critical for understanding cellular processes and its dysregulation is implicated in various diseases creative-proteomics.comd-nb.info.

Contextualizing Fmoc-D-Lys(Ac)-OH as a Specialized Building Block in Academic Research

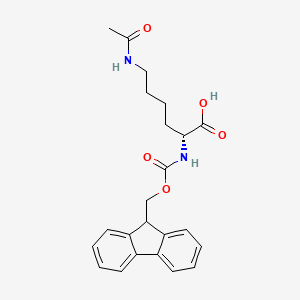

This compound is a specialized amino acid derivative that combines the features discussed in the preceding sections: Fmoc protection, the D-stereochemistry of lysine, and an acetylated lysine side chain. Its chemical structure is Nα-Fmoc-Nε-acetyl-D-lysine. The PubChem Compound ID (CID) for this compound is 95473865 nih.gov.

This compound serves as a valuable building block in academic research, particularly in the field of peptide synthesis and chemical biology. The presence of the Fmoc group on the α-amino group allows for its facile incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols . The D-configuration of the lysine residue introduces the potential for altered peptide stability and conformation, which can be explored in studies investigating the impact of stereochemistry on peptide properties jpt.commdpi.com. The pre-installed acetyl group on the ε-amino group of the lysine side chain is particularly significant. It allows for the direct incorporation of an acetylated lysine residue into synthetic peptides, which is crucial for studying the effects of this specific post-translational modification on peptide or protein structure, function, and interactions without the need for post-synthetic modification anaspec.com.

Researchers utilize this compound to synthesize peptides that mimic naturally occurring acetylated peptides containing D-lysine or to design novel peptides with enhanced properties or specific biological activities related to acetylation and D-amino acid incorporation. This building block is essential for creating tools to study lysine acetylation pathways, develop peptide-based probes, or synthesize peptide mimetics with improved characteristics for various applications in chemical biology and medicinal chemistry anaspec.comlookchem.com. Its use facilitates the synthesis of well-defined peptides containing a specific and biologically relevant modification at a defined position with a non-canonical stereochemistry.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLBYVWJOXITAM-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control in Fmoc D Lys Ac Oh Production

Established Synthetic Pathways for Fmoc-D-Lys(Ac)-OH

The synthesis of this compound generally proceeds through a series of protection and acylation steps, starting from D-lysine or a suitably protected derivative. Orthogonal protection strategies are key to selectively modifying the distinct amino functionalities.

Synthesis from D-Lysine Precursors

The primary precursor for this compound synthesis is typically D-lysine. The divergent nature of the α-amino and ε-amino groups in lysine (B10760008) (differing in pKa and chemical environment) allows for selective chemical modifications under controlled conditions. Strategies often involve protecting one amino group temporarily while the other undergoes reaction, followed by deprotection and subsequent modification or protection of the initially protected group.

One common approach involves initial protection of the more reactive α-amino group, followed by ε-acetylation, and finally, introduction of the Fmoc group to the α-amino position. Alternatively, orthogonal protecting groups can be introduced in a different sequence. For instance, the α-amino group might be protected with a group labile under different conditions than the ε-amino protecting group, allowing for selective deprotection and functionalization.

Acylation Strategies for the ε-Amino Group

Selective acylation of the ε-amino group of lysine is a critical step in the synthesis of this compound. This typically involves reacting a protected lysine derivative, where the α-amino group is temporarily masked, with an activated acetic acid derivative. Acetic anhydride (B1165640) is a commonly employed reagent for this purpose due to its reactivity and the relatively mild conditions required for the acetylation reaction.

The reaction is generally carried out under mild basic conditions to favor the acylation of the ε-amino group while minimizing side reactions. Control of stoichiometry, temperature, and reaction time is essential to achieve high selectivity for mono-acetylation at the ε-position and avoid diacetylation or racemization. For example, using 1.1–1.5 equivalents of acetic anhydride and 2–3 equivalents of a base like N,N-diisopropylethylamine (DIPEA) at temperatures between 0°C and 25°C has been reported to favor ε-acetylation.

Selective acylation of the ε-amino group in the presence of a free α-amino group can be challenging but has been explored. Studies on selective acylation of lysine residues in peptides and proteins suggest that controlling pH can influence selectivity, with more basic conditions potentially favoring ε-amino acylation. google.comgoogle.com However, for the synthesis of this compound as a building block, selective protection of the α-amino group prior to ε-acetylation is a more standard approach to ensure regioselectivity and yield.

Fmoc Protection of the α-Amino Group

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the α-amino position is a cornerstone of the synthesis, particularly when the compound is intended for Fmoc solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group widely used in peptide chemistry due to its mild deprotection conditions (typically using a weak amine base like piperidine). altabioscience.comontosight.aiiris-biotech.de

Fmoc protection of the α-amino group of the ε-acetylated D-lysine derivative is commonly achieved by reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-hydroxysuccinimide activated Fmoc) in the presence of a base. ontosight.ai The base neutralizes the acid generated during the reaction and ensures the amino group is in its free base form for reaction with the Fmoc reagent. The choice of solvent and base can influence the reaction efficiency and purity of the product. Non-aqueous solvents like dimethylformamide (DMF) are frequently used.

Evaluation of Stereochemical Purity and Control in Synthesis

Maintaining the stereochemical integrity at the α-carbon of D-lysine is paramount throughout the synthesis of this compound. Racemization at this chiral center would lead to the undesired L-isomer, compromising the purity and potentially the biological activity of peptides synthesized using this building block.

Synthetic strategies are designed to minimize conditions that can induce racemization, such as strong bases or elevated temperatures, particularly during activation or coupling steps if the carboxyl group were to be activated prior to Fmoc protection. However, in the typical synthesis route described, the chiral center is not directly involved in the bond-forming reactions during ε-acetylation or Fmoc protection of the α-amino group of the free acid.

Analytical techniques such as chiral HPLC are essential for evaluating the stereochemical purity of the final this compound product. These methods can separate and quantify the D and L enantiomers, allowing for assessment of the extent of racemization, if any, during the synthesis. High stereochemical purity (e.g., ≥ 99.5% enantiomeric purity) is often required for peptide synthesis applications.

Advancements in Synthetic Efficiency and Yield Optimization

Efforts to improve the synthetic efficiency and yield of this compound focus on optimizing reaction conditions, minimizing side products, and simplifying purification procedures. Factors influencing yield include the selectivity of the ε-acetylation, the efficiency of Fmoc protection, and losses during work-up and purification.

Controlling the stoichiometry and reaction time during ε-acetylation is crucial to maximize the formation of the mono-acetylated product and limit the formation of diacetylated species. Optimized reaction conditions, including solvent choice and temperature, can also enhance reaction rates and selectivity.

Yield optimization can also involve exploring alternative reagents or reaction sequences. While the multi-step route involving differential protection is standard, research into more direct or convergent synthesis strategies could potentially improve efficiency. google.com Streamlined work-up procedures and efficient crystallization or chromatographic methods are also vital for maximizing the isolated yield and purity of the final product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of pharmaceutical intermediates like this compound is gaining importance to reduce the environmental impact of chemical manufacturing. This involves considering factors such as solvent choice, energy consumption, waste generation, and the use of renewable resources.

Traditional peptide synthesis, including the preparation of protected amino acids, often relies on large volumes of organic solvents, some of which can be hazardous. rsc.orgsemanticscholar.org Implementing green chemistry principles in this compound synthesis could involve exploring alternative, more environmentally friendly solvents. Research in peptide synthesis is investigating the use of greener solvents, although challenges exist regarding the solubility of protected amino acids and reagents. semanticscholar.orgtandfonline.comrsc.org

Minimizing waste generation is another key aspect. Optimizing reaction yields and selectivity directly reduces the amount of by-products and unreacted starting materials that need to be disposed of. Exploring catalytic methods or reactions with higher atom economy could also contribute to reducing waste.

While specific detailed studies on the "green synthesis" of this compound were not extensively found in the search results, the general principles of green chemistry in peptide chemistry, such as solvent selection and waste reduction, are relevant and represent an area for potential future development in the production of this building block. rsc.orgsemanticscholar.orgtandfonline.comrsc.org

Integration of Fmoc D Lys Ac Oh in Solid Phase Peptide Synthesis Spps

Implementation in Fmoc/tBu Strategy Protocols

The Fmoc/tBu strategy is the predominant method for SPPS due to its mild deprotection conditions for the Nα-Fmoc group, typically using a base like piperidine (B6355638) nih.govnih.gov. Fmoc-D-Lys(Ac)-OH is directly compatible with this strategy. In a standard Fmoc SPPS cycle, the Fmoc group of the resin-bound amino acid (or peptide chain) is removed, exposing the free Nα-amine. Subsequently, this compound, with its activated carboxyl group, is coupled to this free amine. The acetyl group on the ε-nitrogen of the D-lysine side chain remains intact throughout the chain elongation process sigmaaldrich.com. This allows for the synthesis of peptides containing a site-specific, permanently acetylated D-lysine residue.

Coupling Reagent Selection and Optimization for Incorporation

Efficient coupling of this compound to the growing peptide chain is crucial for high yields and purity. The selection of appropriate coupling reagents and optimization of coupling conditions are therefore essential. Various coupling reagents are employed in Fmoc SPPS, broadly categorized into uronium, carbodiimide, and phosphonium-based reagents researchgate.net.

Uronium-Based Coupling Reagents

Uronium-based reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophospho-N-oxide), are commonly used in Fmoc SPPS due to their high reactivity and efficiency americanpeptidesociety.org. These reagents activate the carboxyl group of the incoming Fmoc-amino acid, forming an activated ester intermediate that is then susceptible to nucleophilic attack by the free Nα-amine of the peptide chain. The use of a base, typically DIPEA (N,N-diisopropylethylamine), is required with uronium reagents to facilitate the reaction researchgate.net. While generally effective, optimization of reagent equivalents and reaction times may be necessary for optimal incorporation of this compound, considering potential steric hindrance or other sequence-specific factors.

Carbodiimide-Based Coupling Reagents

Carbodiimide reagents like DCC (N,N′-Dicyclohexylcarbodiimide) and DIC (N,N′-Diisopropylcarbodiimide), often in combination with additives such as HOBt (1-Hydroxybenzotriazole) or OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate), are also widely used for peptide bond formation americanpeptidesociety.orggoogle.com. Carbodiimides activate the carboxyl group by forming an O-acylisourea intermediate. The addition of HOBt or OxymaPure helps to improve coupling efficiency and suppress side reactions, particularly racemization, by forming a more reactive and stable active ester americanpeptidesociety.org. When coupling this compound using carbodiimide-based methods, the presence of the acetyl group on the side chain is generally well-tolerated, but reaction conditions may need fine-tuning to ensure complete coupling and minimize potential byproducts.

Phosphonium-Based Coupling Reagents

Phosphonium-based coupling reagents, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate), are another class of effective coupling agents in Fmoc SPPS sigmaaldrich.com. Similar to uronium reagents, they activate the carboxyl group and are typically used in the presence of a base like DIPEA. PyBOP is known for its good solubility and efficiency in various solvents commonly used in SPPS sigmaaldrich.com. The choice between uronium, carbodiimide, or phosphonium (B103445) reagents for coupling this compound may depend on the specific peptide sequence, the scale of synthesis, and desired purity levels.

Considerations for Peptide Chain Elongation with Acetylated D-Lysine Residues

Incorporating an acetylated D-lysine residue introduces specific considerations during peptide chain elongation. The presence of the acetyl group on the ε-amino group is stable under standard Fmoc deprotection conditions (mild base) and final acidic cleavage conditions (typically TFA) . This stability is advantageous as it ensures the acetyl modification is retained in the final peptide. However, the presence of a modified amino acid can potentially influence the coupling kinetics and efficiency of subsequent amino acids. Factors such as the position of this compound within the sequence, potential for steric hindrance, and the nature of the adjacent amino acids should be considered. Ensuring complete coupling at each step, often monitored by Ninhydrin or TNBS tests, is critical to prevent the formation of deletion sequences .

Mitigation of Side Reactions during Peptide Assembly

While this compound is designed for straightforward incorporation, potential side reactions during SPPS must be considered and mitigated. Common side reactions in Fmoc SPPS include aspartimide formation, diketopiperazine formation, and racemization nih.govacs.org.

Aspartimide formation is a significant side reaction that can occur when coupling to or near an aspartic acid residue, particularly under basic conditions used for Fmoc deprotection nih.gov. While this compound itself is not directly involved in aspartimide formation, its presence in a sequence containing aspartic acid should be monitored.

Diketopiperazine formation can occur, especially during the coupling of the second amino acid to a resin-bound Nα-protected dipeptide, leading to cyclization and premature chain termination acs.org. The use of appropriate linkers and optimized coupling conditions for the first few amino acids can help minimize this.

Racemization at the α-carbon of amino acids during the activation and coupling steps is another concern. The D-configuration of lysine (B10760008) in this compound is stable, but racemization of the incoming amino acid during coupling must be prevented. The use of recommended coupling reagent/additive combinations (e.g., carbodiimides with HOBt or OxymaPure, or uronium/phosphonium reagents) is crucial for suppressing racemization americanpeptidesociety.org.

The acetyl group on the lysine side chain is generally stable, but potential for transacetylation or other modifications under harsh conditions should be considered, although this is less common with the stable acetyl group compared to other protecting groups. Maintaining optimized reaction conditions, using high-purity reagents, and appropriate washing steps are key to mitigating side reactions and ensuring the synthesis of the desired peptide containing the acetylated D-lysine residue.

Comparative Analysis with Other D-Lysine Derivatives in SPPS

The selection of a protected D-lysine derivative for SPPS is dictated by the desired final peptide structure and any required on-resin manipulations. This compound is one option among several orthogonally protected D-lysine derivatives available for Fmoc-SPPS. Other common protecting groups for the epsilon-amino group of lysine (including D-lysine) include Boc, Alloc, Dde, ivDde, Mtt, and Mmt. kohan.com.twnih.govsigmaaldrich-jp.comsigmaaldrich.compeptide.compeptide.com

The acetyl group in this compound offers distinct characteristics compared to these alternatives:

Stability Profile: The acetyl group is robust under both the basic conditions of Fmoc deprotection and the standard acidic conditions used for final cleavage in Fmoc-SPPS (e.g., using TFA). iris-biotech.de This stability ensures that the acetyl modification is retained in the final peptide product.

Orthogonality Considerations: Unlike groups such as Alloc, Dde, or ivDde, which are designed for selective removal on-resin under mild conditions orthogonal to both Fmoc and acid-labile groups, the acetyl group is generally not removed selectively on-resin without affecting other parts of the peptide or standard protecting groups. kohan.com.twsigmaaldrich-jp.comsigmaaldrich.com Its primary function is to block reactivity during synthesis, not to allow for subsequent on-resin functionalization at the epsilon-amino site.

Direct Incorporation of Acetylation: The key advantage of this compound is that it directly introduces the Nε-acetylation during the synthesis. This is beneficial when the goal is specifically to synthesize peptides containing this particular post-translational modification.

In contrast, other D-lysine derivatives with different epsilon-amino protecting groups provide alternative synthetic handles:

Fmoc-D-Lys(Boc)-OH: The Boc group is acid-labile and is typically removed concurrently with the peptide cleavage from acid-sensitive resins using TFA. peptide.compeptide.com This is the standard choice for incorporating a D-lysine residue where the epsilon-amino group should be free in the final peptide.

Fmoc-D-Lys(Alloc)-OH: The Alloc group is removed by palladium(0) catalysts under neutral conditions, allowing for selective deprotection of the epsilon-amino group while the peptide is still on the resin and other Fmoc/tBu groups are intact. advancedchemtech.com This enables on-resin modification at the epsilon-amino position.

Fmoc-D-Lys(Dde)-OH and Fmoc-D-Lys(ivDde)-OH: These groups are cleaved by treatment with dilute hydrazine (B178648) or hydroxylamine (B1172632), providing another set of orthogonal conditions for selective on-resin modification of the epsilon-amino group. kohan.com.twsigmaaldrich-jp.comsigmaaldrich.com

Fmoc-D-Lys(Mtt)-OH and Fmoc-D-Lys(Mmt)-OH: These trityl-based groups are removed under mild acidic conditions (weaker than those for Boc or tBu), allowing for selective deprotection on-resin. iris-biotech.desigmaaldrich.com

The selection of this compound is therefore most appropriate when the objective is the synthesis of peptides containing a permanently Nε-acetylated D-lysine residue, without the need for selective deprotection and modification of this side chain during or immediately after SPPS.

Table: Comparison of Selected Fmoc-D-Lysine Derivatives in SPPS

| Derivative | Side-Chain Protecting Group | Side-Chain Deprotection Conditions | Primary Application in Fmoc-SPPS |

| This compound | Acetyl (Ac) | Strong Acid (Typically during final cleavage) | Direct incorporation of Nε-acetylated D-lysine |

| Fmoc-D-Lys(Boc)-OH | Boc | Acid (Typically during final cleavage with resin) | Standard incorporation of D-lysine with free ε-amino in final peptide |

| Fmoc-D-Lys(Alloc)-OH | Alloc | Pd(0) catalysis | Selective on-resin functionalization at ε-amino |

| Fmoc-D-Lys(Dde)-OH | Dde | Hydrazine/Hydroxylamine | Selective on-resin functionalization at ε-amino |

| Fmoc-D-Lys(ivDde)-OH | ivDde | Hydrazine/Hydroxylamine | Selective on-resin functionalization at ε-amino |

| Fmoc-D-Lys(Mtt)-OH | Mtt | Mild Acid | Selective on-resin functionalization at ε-amino |

Orthogonal Protecting Group Strategies and Selective Derivatization

Orthogonality of Fmoc and Acetyl Protecting Groups within Fmoc-D-Lys(Ac)-OH

The principle of orthogonality in protecting group chemistry is crucial for the synthesis of complex molecules, such as multi-functionalized peptides. It relies on using protecting groups that are removed by mutually exclusive sets of reaction conditions. In this compound, the orthogonality is established between the base-labile Fmoc group on the alpha-amino position and the acetyl group on the epsilon-amino position.

The Fmoc group is widely recognized as a base-labile protecting group, commonly employed in solid-phase peptide synthesis (SPPS) fiveable.mewikipedia.orgaltabioscience.compeptide.com. Its removal is typically achieved using mild bases. fiveable.mewikipedia.orgaltabioscience.com In contrast, the acetyl group, when used to protect an amine, is generally more stable to the mild basic conditions used for Fmoc deprotection. While acetyl groups on other functional groups like alcohols or phenols can be removed by base treatment, the deacetylation of aliphatic amines often requires stronger basic conditions or alternative methodologies libretexts.orgorganic-chemistry.org. This difference in lability allows for the selective removal of the Fmoc group from the alpha-amino position without affecting the acetyl group on the epsilon-amino side chain.

This orthogonality is key to the utility of this compound, permitting differential access to the two amino functionalities of the lysine (B10760008) residue during peptide synthesis.

Selective Deprotection Methodologies for the α- and ε-Amino Groups

The distinct chemical lability of the Fmoc and acetyl groups in this compound allows for selective deprotection, providing a handle for regioselective functionalization.

Base-Labile Fmoc Deprotection

The Fmoc group is selectively removed from the alpha-amino group under mild basic conditions. The most common reagent for Fmoc deprotection in peptide synthesis is piperidine (B6355638), typically used as a solution in a polar solvent like N,N-dimethylformamide (DMF) fiveable.mewikipedia.orgaltabioscience.compeptide.com. The deprotection proceeds via a β-elimination mechanism, initiated by the base abstracting an acidic proton from the fluorenyl ring system fiveable.mepeptide.comtotal-synthesis.com. This leads to the release of the free amine, carbon dioxide, and dibenzofulvene fiveable.mepeptide.com. The dibenzofulvene byproduct is often scavenged by the excess base (e.g., piperidine) to prevent unwanted side reactions fiveable.mepeptide.com. The progress of Fmoc deprotection can be monitored spectrophotometrically due to the UV activity of the dibenzofulvene byproduct. fiveable.mewikipedia.orgaltabioscience.com

Common conditions for Fmoc deprotection involve treatment with 20% piperidine in DMF for a short period, typically a few minutes. wikipedia.orgaltabioscience.com Other bases, such as DBU, can also be used and may offer faster deprotection, although piperidine is often preferred as it also acts as a scavenger for dibenzofulvene. peptide.com

Specific Considerations for Acetyl Group Removal or Retention

The acetyl group on the epsilon-amino group of lysine is significantly more stable to the mild basic conditions used for Fmoc deprotection. Therefore, during the stepwise removal of the Fmoc group during peptide chain elongation, the acetyl group remains intact.

Selective removal of the acetyl group from the epsilon-amino group generally requires different conditions than those used for Fmoc removal. While acetyl groups on other functionalities can be removed by various methods including treatment with bases like ammonia (B1221849) or methylamine, or even with reagents like NaOH and a phase transfer catalyst for alcohols and phenols, deacetylation of aliphatic amines can be more challenging libretexts.orgorganic-chemistry.org. Some methods for removing acetyl from amides have been reported using reagents like thionyl chloride and pyridine, though these conditions and their applicability to acetylated lysine in peptides would require specific evaluation cabidigitallibrary.org. Hydrazine (B178648) and hydroxylamine (B1172632) have also been explored as potential deacetylation agents in certain contexts. nih.govnih.govfishersci.nowikipedia.org

The stability of the acetyl group under standard Fmoc deprotection conditions is crucial for its role in orthogonal protection strategies. This allows for the retention of the protected epsilon-amino group throughout the peptide synthesis until a specific deacetylation step is desired.

Strategic Use in Multi-Functionalized Peptide Synthesis

This compound is a valuable building block for the synthesis of multi-functionalized peptides, enabling precise control over the functionalization of the lysine side chain. The orthogonal nature of the Fmoc and acetyl groups allows for selective chemical modifications at different stages of the synthesis.

Solution-Phase Derivatization Post-Cleavage

Alternatively, the peptide containing the acetylated D-lysine residue can be cleaved from the solid support while the acetyl group is still intact. Cleavage from the resin in Fmoc-SPPS typically involves treatment with acidic conditions, which also remove acid-labile side-chain protecting groups (if present) altabioscience.compeptide.com. Since the acetyl group on an aliphatic amine is generally stable to these acidic cleavage conditions, the peptide is released into solution with the epsilon-amino group of the D-lysine still protected by the acetyl group.

Once in solution, the purified peptide can undergo selective deacetylation of the epsilon-amino group using conditions compatible with the peptide structure. Following deacetylation, the free epsilon-amino group is available for chemical modification in solution. This approach can be advantageous for reactions that are not suitable for solid-phase conditions or for modifying peptides that are difficult to handle on resin. Solution-phase derivatization allows for greater flexibility in reaction conditions and reagents.

Applications of Fmoc D Lys Ac Oh in Research Peptide Design and Functionality

Mimicry and Investigation of Lysine (B10760008) Acetylation in Peptidic Systems

Lysine acetylation is a prevalent post-translational modification that critically regulates protein function and cellular signaling by altering the charge and shape of lysine residues. iris-biotech.de Fmoc-D-Lys(Ac)-OH serves as a direct mimic of acetylated lysine within synthetic peptides. The acetyl group on the epsilon-amino side chain of this building block replicates the modification found in acetylated proteins. iris-biotech.de This allows for the synthesis of peptides that accurately represent acetylated sequences, providing valuable tools for studying the biological implications of this modification.

Studies on Protein-Peptide Interactions Involving Acetylated Lysine Mimics

Peptides incorporating acetylated lysine mimics synthesized using building blocks like this compound are instrumental in probing interactions between proteins and acetylated sequences. These synthetic peptides can be used as substrates or inhibitors in studies investigating the activity and specificity of enzymes that add or remove acetyl groups, such as lysine acetyltransferases and histone deacetylases (HDACs). nih.gov Research utilizing peptide libraries containing acetyl-lysine has been conducted to understand the substrate selectivity of HDAC complexes. nih.gov While specific studies using the D-isomer, this compound, in this context were not explicitly detailed in the search results, the principle of using acetylated lysine mimics in interaction studies is well-established, and the D-configuration could offer added stability to these probes.

Research on the Impact of D-Configuration on Acetylated Lysine Functionality

The incorporation of an acetylated D-lysine residue via this compound enables researchers to investigate the stereochemical effects on the function of acetylated lysine within a peptide. The D-configuration at the alpha-carbon alters the local chirality of the peptide backbone, which can influence the peptide's three-dimensional structure and its interaction with other molecules. This allows for studies exploring how the spatial arrangement around an acetylated lysine might affect its recognition by binding partners or its role in modulating peptide conformation and activity. The impact of D-amino acids on peptide properties like cellular uptake and stability has been observed in other studies. nih.gov

Bioconjugation and Labeling Strategies Utilizing this compound

While the acetyl group on the epsilon-amino of this compound occupies the primary site for direct side-chain bioconjugation, this building block can still be incorporated into peptides designed for labeling and bioconjugation through other strategies. The Fmoc-protected alpha-amino group and the free carboxyl group are available for standard peptide elongation. Once the peptide is synthesized, labeling or conjugation can be performed at the N-terminus, C-terminus, or at other reactive side chains introduced into the sequence. Alternatively, related D-lysine derivatives with selectively removable protecting groups on the epsilon-amino are commonly used for site-specific conjugation after deprotection. chempep.com

Fluorescent Labeling of Peptides

Fluorescent labeling is a valuable technique for visualizing and tracking peptides in biological experiments. Although this compound does not provide a handle for direct fluorescent labeling on the acetylated side chain, peptides containing this residue can be labeled at other positions. Fluorophores can be attached to the N-terminus, the C-terminus, or to other amino acid residues with reactive side chains (e.g., cysteine or an introduced lysine with a different protecting group) incorporated into the peptide sequence during synthesis. Building blocks like Fmoc-Lys(Mca)-OH and Fmoc-Glu(EDANS)-OH (L-isomers) are examples of modified amino acids used to introduce fluorescent labels during SPPS. issuu.com Incorporating a D-amino acid from this compound into a fluorescently labeled peptide could potentially influence the peptide's behavior in assays, such as affecting its cellular uptake or stability for imaging purposes.

Biotinylation and Affinity Tagging

Biotinylation is a widely used method for adding an affinity tag to peptides, enabling their capture, detection, or immobilization via the high-affinity interaction with streptavidin or avidin. issuu.comclinicaltrialsarena.com Similar to fluorescent labeling, the acetyl group on this compound prevents direct biotinylation at the epsilon-amino position. However, peptides containing this modified D-lysine can be biotinylated at other sites, such as the N-terminus or C-terminus. Alternatively, pre-biotinylated lysine building blocks, including Fmoc-D-Lys(biotinyl)-OH, are available for direct incorporation during SPPS to achieve site-specific biotinylation on a D-lysine residue. issuu.comclinicaltrialsarena.comnih.govchempep.commedchemexpress.com The use of this compound alongside biotinylated building blocks allows for the creation of multi-functional peptides that mimic acetylation and possess affinity tags for various research applications, including pull-down experiments and solid-phase assays.

Crosslinking Approaches

The ε-amino group of lysine is a common site for chemical modifications, including crosslinking, due to its nucleophilicity. While the acetyl group in this compound protects this site during peptide synthesis, preventing undesired branching or crosslinking , the strategic incorporation of this residue can still be relevant to crosslinking approaches in peptide research.

In studies involving IgG-binding peptides, the ε-amino group of a D-Lys residue has been identified as a potential novel site for attaching functional units, including those used for crosslinking, without significantly affecting the peptide's secondary structure or binding affinity jst.go.jp. This suggests that peptides synthesized with this compound could potentially be modified after synthesis, provided the acetyl group can be selectively removed or if crosslinking strategies utilizing the acetyl group or other parts of the modified lysine residue are developed.

Furthermore, the presence of a D-lysine residue itself can influence peptide conformation and stability, which are critical factors in designing peptides for crosslinking applications. While this compound incorporates a blocked ε-amino group, other lysine derivatives with orthogonally cleavable protecting groups (like Alloc or Dde) are more directly used to introduce specific crosslinks during or immediately after SPPS smolecule.comsigmaaldrich.com. However, this compound's utility in this context lies in creating peptide scaffolds where the acetylated D-lysine is part of a sequence intended for subsequent modifications or to study the impact of D-amino acid incorporation and acetylation on crosslinking efficiency or resulting conjugate properties.

Design of Branched and Cyclic Peptides Incorporating this compound

This compound is a valuable building block in the synthesis of complex peptide architectures such as branched and cyclic peptides. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a prevalent method for constructing these peptides, allowing for controlled chain elongation and the incorporation of modified or non-proteinogenic amino acids rsc.orgmdpi.com.

In the design of branched peptides, lysine residues, particularly their ε-amino group, serve as key branching points rsc.org. While orthogonally protected lysine derivatives like Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Dde)-OH are typically used to introduce a free amine handle for chain extension smolecule.comsigmaaldrich.com, this compound can be incorporated to introduce a D-amino acid into the peptide backbone or branches with a permanently acetylated side chain. This allows for the synthesis of branched structures where the biological or structural role of D-amino acids and acetylation can be investigated simultaneously. The stability of the acetyl group under standard SPPS conditions is advantageous in constructing complex, multi-branched structures without premature deprotection of the ε-amine .

For cyclic peptides, cyclization can occur head-to-tail, head-to-side chain, tail-to-side chain, or side-chain-to-side chain mdpi.com. Lysine residues are frequently involved in side-chain-to-side-chain or head-to-side-chain cyclizations via their ε-amino group mdpi.com. Similar to branched peptides, while this compound's acetyl group blocks the ε-amine for direct cyclization through this group during standard SPPS, its incorporation allows for the synthesis of cyclic peptides containing a D-lysine residue with a stable acetyl modification. This is particularly useful for creating cyclic peptide mimetics of naturally acetylated peptides or for studying the impact of D-amino acids and acetylation on the cyclic structure's conformation, stability, and interaction with targets. The synthesis of cyclic peptides often involves coupling agents like HATU or PyBOP for macrolactamization mdpi.comnih.gov.

The incorporation of this compound into branched or cyclic peptides allows researchers to:

Mimic the structural and functional effects of lysine acetylation in a constrained or branched environment.

Create novel peptide scaffolds with altered pharmacokinetic properties or biological activities.

Peptide-Based Probes for Biochemical and Molecular Biology Studies

This compound is a valuable component in the design and synthesis of peptide-based probes for a variety of biochemical and molecular biology applications. Peptide probes are designed to interact with specific biological targets, such as proteins, enzymes, or nucleic acids, and often incorporate labels or modifications for detection, imaging, or functional perturbation.

The incorporation of this compound into a peptide probe serves several purposes. Firstly, the D-configuration of the lysine residue can confer increased resistance to enzymatic degradation, an important consideration for probes used in biological systems rsc.org. Secondly, the acetylated lysine side chain mimics a common post-translational modification, allowing for the design of probes that specifically recognize or interact with proteins or pathways regulated by lysine acetylation iris-biotech.de. This is particularly relevant in epigenetic research and studies of enzyme-substrate interactions iris-biotech.de.

The ε-amino group of lysine, even when acetylated, or the modified lysine residue itself, can serve as a site for further conjugation of reporter molecules, affinity tags, or other functional moieties, either through modification of the acetyl group or via other handles introduced into the peptide sequence jst.go.jp. For instance, while other protected lysine derivatives like Fmoc-Lys(Dde)-OH or Fmoc-Lys(Alloc)-OH offer more readily available sites for orthogonal conjugation after synthesis smolecule.comsigmaaldrich.comresearchgate.net, the D-Lys(Ac) residue can be part of a probe's recognition sequence or provide a stable internal modification. The ability to incorporate a stable acetyl mimic allows for the development of probes to study the binding pockets of proteins that interact with acetylated substrates, such as bromodomains or sirtuins iris-biotech.de.

Examples of peptide-based probes that could incorporate this compound include:

Probes for detecting or imaging acetylated proteins.

Peptide inhibitors or activators designed to target enzymes involved in acetylation or deacetylation.

Affinity probes for isolating proteins that bind to acetylated lysine residues.

The strategic placement of this compound within a peptide sequence allows researchers to fine-tune the probe's interaction with its target, leveraging the properties of both the D-amino acid and the acetyl modification.

Mechanistic Investigations and Theoretical Studies

Mechanistic Insights into Fmoc-D-Lys(Ac)-OH Reactions in Peptide Synthesis

In Fmoc solid-phase peptide synthesis (SPPS), this compound is incorporated into a growing peptide chain through a series of coupling and deprotection steps. The Fmoc group on the α-amino nitrogen serves as a temporary protecting group, readily cleaved by a weak base, typically piperidine (B6355638) in DMF nih.govresearchgate.net. This deprotection step liberates the α-amino group, allowing for the coupling of the next protected amino acid. The acetyl (Ac) group on the ε-amino group of the lysine (B10760008) side chain is a permanent protecting group under standard Fmoc SPPS conditions, stable to piperidine and typically removed during the final cleavage of the peptide from the resin using strong acid cocktails like TFA .

The coupling reaction involves activating the carboxyl group of the incoming Fmoc-amino acid (or this compound itself when being coupled) to form a reactive intermediate, which then reacts with the free α-amino group of the resin-bound peptide chain. Common coupling reagents include carbodiimides (e.g., DIC) in combination with additives like HOBt or HOAt, or uronium/phosphonium (B103445) salts (e.g., HATU, HBTU, PyAOP) often used with a base like DIPEA or NMM researchgate.net. The choice of coupling reagent and conditions can influence reaction kinetics and minimize side reactions, such as racemization researchgate.netmdpi.com.

The presence of the acetyl group on the ε-amino group of D-lysine prevents undesired side reactions during SPPS, such as branching or crosslinking, by blocking this reactive site . This selective protection strategy is essential for the controlled, step-wise elongation of the peptide chain.

Stereochemical Purity Impact on Peptide Folding and Conformation

The stereochemical purity of amino acid building blocks, including this compound, is paramount in peptide synthesis. The incorporation of D-amino acids, as opposed to the naturally occurring L-amino acids, introduces significant changes in the backbone and side-chain orientations, profoundly impacting peptide folding and conformation core.ac.uknih.gov.

Peptides containing D-amino acids can exhibit altered secondary structures compared to their all-L counterparts. While L-peptides commonly form left-handed helical structures, D-peptides can favor right-handed helices nih.gov. The presence of D-amino acids can also influence the formation and stability of other secondary structures like beta-turns and beta-sheets core.ac.uknih.gov.

Computational Modeling and Molecular Dynamics Simulations of Peptides Containing D-Lys(Ac)

Computational methods, particularly molecular dynamics (MD) simulations and molecular modeling, are invaluable tools for investigating the conformational behavior and interactions of peptides containing non-canonical amino acids like D-Lys(Ac) mdpi.comresearchgate.net. These techniques provide atomistic-level insights into peptide structure, dynamics, and interactions with their environment or biological targets mdpi.comnih.govmsu.edu.

Conformational Analysis

Computational methods allow for detailed conformational analysis of peptides incorporating D-Lys(Ac). MD simulations can explore the dynamic nature of peptide structures over time, sampling various conformations and transitions between them nih.goviu.edumdpi.com. By simulating peptides in different environments (e.g., explicit solvent, implicit solvent, or lipid bilayers), researchers can gain insights into how the presence of D-Lys(Ac) influences the peptide backbone and side-chain dynamics, hydrogen bonding patterns, and the formation or stability of secondary structures nih.govmpg.de.

Ligand-Receptor Binding Predictions (Conceptual Framework)

While specific studies on this compound containing peptides binding to receptors were not extensively found, the conceptual framework for predicting ligand-receptor binding using computational methods is well-established and applicable to peptides containing modified or D-amino acids nih.govdiva-portal.orgresearchgate.netmdpi.comacs.org.

Computational approaches for predicting peptide-receptor binding typically involve molecular docking and MD simulations researchgate.netnih.gov. Molecular docking algorithms attempt to predict the optimal binding pose and orientation of the peptide (ligand) within the receptor's binding site nih.gov. Given the flexibility of peptides, especially compared to small molecules, more sophisticated docking methods or ensemble docking approaches considering peptide flexibility are often employed nih.gov.

Following docking, MD simulations of the peptide-receptor complex can be performed to assess the stability of the predicted binding pose, refine the interaction interfaces, and explore the dynamic interactions between the peptide and the receptor over time researchgate.netnih.gov. These simulations can provide insights into the key residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts), and potential conformational changes in both the peptide and the receptor upon binding researchgate.netnih.gov.

Advanced computational techniques, such as Free Energy Perturbation (FEP), Linear Interaction Energy (LIE), or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations, can be used to estimate the binding free energy, providing a quantitative measure of binding affinity diva-portal.orgacs.org. These methods can also be used to predict the impact of amino acid modifications or substitutions, including the incorporation of D-Lys(Ac), on binding affinity and selectivity researchgate.netacs.org. While challenging, predicting the binding of peptides containing non-canonical amino acids requires accurate force fields and sufficient sampling in simulations to capture the relevant conformational states and interactions diva-portal.org.

Kinetic Studies of Derivatization and Coupling Reactions

Kinetic studies are essential for understanding the rates and efficiencies of the chemical reactions involved in the synthesis and modification of peptides containing D-Lys(Ac). This includes the kinetics of the acetylation of the ε-amino group of D-lysine and the kinetics of the peptide coupling reactions involving this compound.

Kinetic studies of Fmoc deprotection and peptide coupling reactions in SPPS have been extensively reported for standard L-amino acids researchgate.net. These studies often involve monitoring the disappearance of reactants or the appearance of products over time using techniques like UV spectroscopy (for Fmoc removal) or HPLC researchgate.net. Factors affecting coupling kinetics include the choice and concentration of coupling reagents and base, solvent, temperature, and the nature of the amino acids being coupled, including steric and electronic effects.

For this compound, kinetic studies would focus on how the D-configuration and the acetylated side chain influence the rates of Fmoc deprotection and subsequent coupling reactions compared to the L-isomer or lysine derivatives with different side-chain protection. For example, the basicity of the acetylated ε-amino group is significantly reduced compared to a free amino group, which would impact any potential involvement in side reactions during coupling. The D-configuration at the α-carbon could also introduce subtle steric effects that influence the rate of nucleophilic attack during peptide bond formation.

Advanced Analytical Techniques for Characterization of Fmoc D Lys Ac Oh and Its Derivatives

Chromatographic Purity Assessment (e.g., RP-HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of Fmoc-D-Lys(Ac)-OH and identifying potential impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for this assessment. RP-HPLC separates compounds based on their hydrophobicity, and by using a suitable stationary phase and mobile phase gradient, this compound can be effectively separated from related impurities, such as truncated sequences, deprotected forms, or side-chain modified byproducts. Purity is typically assessed by integrating the peak area corresponding to this compound and comparing it to the total area of all detected peaks in the chromatogram. A purity of ≥97.0% (a/a) by HPLC is often reported for high-quality material sigmaaldrich.com.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile compounds, amino acids and their protected derivatives like this compound are generally not directly amenable to GC-MS analysis without prior derivatization to increase volatility. Derivatization methods, such as silylation, can be employed for GC-MS analysis of amino acids, but this approach is less common for routine purity assessment of intact Fmoc-protected amino acids compared to RP-HPLC d-nb.info.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms within the molecule. Characteristic signals in the ¹H NMR spectrum for this compound include those corresponding to the aliphatic protons of the lysine (B10760008) backbone (e.g., CH₂ groups), the acetyl methyl protons (around δ 2.05 ppm), the α-CH proton (around δ 4.25 ppm), and the aromatic protons of the Fmoc group (δ 1.45–1.70 ppm for Lys β/γ-CH₂ and δ 3.15 ppm for ε-CH₂) . ¹³C NMR spectroscopy further confirms the carbon skeleton and functional groups present.

Mass Spectrometry (MS), particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular weight and elemental composition of this compound. ESI-MS typically yields a protonated molecular ion peak, [M+H]⁺. For this compound, with a molecular weight of approximately 410.46 g/mol nextpeptide.comsigmaaldrich.com, the [M+H]⁺ ion is expected at m/z 411.19145 uni.lu. Mass spectrometry confirms the correct molecular mass, and HRMS can provide the exact mass, allowing for the determination of the molecular formula (C₂₃H₂₆N₂O₅) sigmaaldrich.comuni.lunih.gov. Predicted Collision Cross Section (CCS) values can also be computed for various adducts, providing additional data for characterization uni.lu.

Chiral Analysis for Enantiomeric Excess Determination

Ensuring the correct stereochemistry, specifically the D-configuration at the α-carbon of lysine, is critical for the biological activity and desired properties of peptides synthesized using this compound. Chiral analysis is performed to determine the enantiomeric purity or enantiomeric excess (ee) of the compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common method for this analysis. This technique utilizes a chiral stationary phase that can differentiate between the D and L enantiomers of the amino acid derivative. By using a chiral column and an appropriate mobile phase, the D- and L-Fmoc-Lys(Ac)-OH enantiomers can be separated and detected. The enantiomeric excess is calculated based on the peak areas of the individual enantiomers. High-quality this compound is expected to have a high enantiomeric purity, often reported as ≥ 99.5% (a/a) sigmaaldrich.com. Research on chiral separation of similar Fmoc-protected lysine derivatives, such as Fmoc-Lys(Dde)-OH, using chiral HPLC has demonstrated the ability to achieve high enantiomeric excess researchgate.netresearchgate.net. While the specific data for this compound chiral separation might vary depending on the stationary phase and conditions, the principle remains the same: baseline separation of enantiomers is achieved to quantify their relative proportions.

The following table summarizes typical analytical data for this compound:

| Property | Technique | Typical Result |

| Purity | RP-HPLC | ≥ 97.0% (a/a) sigmaaldrich.com |

| Identity | IR | Passes test sigmaaldrich.com |

| Identity | NMR | Conforms to structure sigmaaldrich.com |

| Molecular Weight | Mass Spectrometry | ~410.46 g/mol nextpeptide.comsigmaaldrich.com |

| [M+H]⁺ m/z | Mass Spectrometry | ~411.19 uni.lu |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (a/a) sigmaaldrich.com |

| Appearance | Visual | White to slight yellow to beige powder sigmaaldrich.com |

| Solubility (1 mmole in 2 ml DMF) | Visual | Clearly soluble sigmaaldrich.com |

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Automated Peptide Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for producing synthetic peptides. nih.govpeptide.com Recent advancements in automated flow chemistry are significantly accelerating peptide synthesis, enabling the rapid and high-fidelity production of longer peptide chains and those containing post-translational modifications (PTMs). acs.orgamidetech.comrsc.org Fmoc-D-Lys(Ac)-OH is compatible with these automated Fmoc-SPPS platforms. rsc.orgjst.go.jp Future research will likely focus on optimizing the incorporation of challenging or unnatural amino acids, including protected D-amino acids like this compound, into increasingly complex peptide sequences using high-throughput and automated flow systems. This integration will facilitate the faster synthesis and screening of peptide libraries containing this modified residue. acs.orgamidetech.commarshall.edu

Novel Derivatization Chemistries for Diverse Research Applications

The acetyl group on the epsilon-amine of the D-lysine residue in this compound provides a handle for potential future modifications, although the acetyl group is typically considered a permanent modification in standard Fmoc-SPPS. However, research into novel orthogonal protection strategies and selective deprotection methods could enable further derivatization of this site. mdpi.comadvancedchemtech.comissuu.com Exploring new chemical reactions compatible with the acetyl group or developing methods for its selective removal in the presence of other protecting groups could open avenues for conjugating various molecules, such as fluorophores, biotin, or other probes, at this specific site within a peptide sequence. jst.go.jpmarshall.eduresearchgate.net This would expand the utility of peptides containing D-Lys(Ac) in diverse research applications, including biochemical assays, imaging, and targeted labeling.

Expansion into Materials Science and Nanotechnology Through Peptide Conjugates

Peptide conjugates with bulky aromatic groups, such as Fmoc, have shown interesting self-assembly properties, leading to the formation of hydrogels and other nanostructures. nih.govacs.org While the Fmoc group itself contributes to these properties, incorporating modified amino acids like this compound into peptide sequences can introduce additional features. The D-configuration can influence peptide conformation and self-assembly behavior, while the acetylated lysine (B10760008) side chain can affect the charge distribution and potential for further interactions or conjugations within the material. mdpi.combiorxiv.org Future research could explore the use of this compound in designing self-assembling peptide-based materials with tailored properties for applications in drug delivery systems, tissue engineering scaffolds, or biosensors. nih.govacs.orgbiorxiv.org

Exploration in Synthetic Biology and Unnatural Peptide Libraries

Synthetic biology and the creation of unnatural peptide libraries are rapidly growing fields aimed at discovering molecules with novel functions. nih.gov The inclusion of non-canonical amino acids, including D-amino acids and modified residues, is a key strategy in expanding the chemical space of these libraries. mdpi.comnih.govcaltech.eduunibe.ch this compound is a valuable building block for incorporating a modified D-lysine residue into such libraries. Future research will likely involve the synthesis and screening of large combinatorial peptide libraries incorporating this compound to identify peptides with enhanced stability, altered binding properties, or entirely new biological activities. mdpi.commarshall.edunih.gov This could lead to the discovery of novel therapeutic leads or biomolecules for various applications.

Computational Design of Peptides Incorporating this compound for Targeted Research

Computational methods are increasingly used to design peptides with desired structures and functions. biorxiv.orgnih.gov Incorporating unnatural and modified amino acids, such as D-amino acids and acetylated residues, adds complexity to these design efforts but also expands the potential for creating highly specific molecules. biorxiv.org Future research will involve developing and refining computational algorithms to predict the structural and functional consequences of incorporating this compound into peptide sequences. biorxiv.orgnih.gov This will enable the rational design of peptides containing this building block for targeted research applications, such as designing peptides with improved cell penetration, enhanced stability against proteases, or specific binding affinities for biological targets. mdpi.comfrontiersin.orgnih.gov

Q & A

Q. What is the role of Fmoc-D-Lys(Ac)-OH in solid-phase peptide synthesis (SPPS)?

this compound is a protected amino acid derivative critical for introducing D-lysine residues with orthogonal protection in peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during synthesis, while the acetyl (Ac) group shields the ε-amino side chain. This dual protection prevents unintended side reactions during peptide elongation, enabling selective deprotection for post-synthetic modifications . Methodologically, it is incorporated via Fmoc/tBu chemistry using coupling reagents like HBTU/HOBt and monitored via Kaiser tests for free amine detection .

Q. How should this compound be stored and handled to ensure stability?

- Storage : Store at -20°C (short-term) or -80°C (long-term) in sealed, desiccated containers to prevent moisture absorption and degradation .

- Solubility : Dissolve in DMSO (100 mg/mL, ~170 mM) with brief sonication to ensure homogeneity. Avoid aqueous buffers unless compatibility is verified .

- Safety : While not classified as hazardous, use PPE (gloves, lab coat, eye protection) to minimize exposure to dust or solutions .

Q. What analytical methods are recommended for assessing the purity of this compound?

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm or 280 nm) using a C18 column and acetonitrile/water gradients to resolve impurities .

- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: 368.43 g/mol for Fmoc-D-Lys-OH; adjust for Ac group) via ESI-MS or MALDI-TOF .

- NMR : ¹H/¹³C NMR to verify structural integrity, focusing on Fmoc (δ ~7.3–7.8 ppm) and acetyl (δ ~1.9–2.1 ppm) proton signals .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in challenging peptide sequences?

- Activators : Use HBTU/HOBt or COMU for rapid activation, reducing racemization risks.

- Temperature : Perform couplings at 25–40°C to enhance kinetics without compromising Fmoc stability.

- Double Coupling : For sterically hindered residues, repeat coupling steps with fresh reagents.

- Solvent Compatibility : Use DMF or NMP with 0.1 M Oxyma Pure to improve solubility and reduce aggregation .

Q. What orthogonal protection strategies are compatible with this compound for selective side-chain modifications?

The Ac group is acid-stable but labile under basic conditions (e.g., hydrazine or hydroxylamine treatment). For orthogonal deprotection:

- Fmoc Removal : Use 20% piperidine in DMF (2 × 5 min).

- Ac Removal : Treat with 50 mM hydrazine in DMF (30 min) or 0.5 M NaOH (if peptide stability permits).

- Alternative Protections : Replace Ac with Alloc (allyloxycarbonyl) or ivDde for Pd(0)- or hydrazine-mediated cleavage, respectively .

Q. How can side reactions (e.g., acetylation of nearby residues) be mitigated during synthesis?

- Deprotection Monitoring : Use LC-MS after piperidine treatment to detect unintended acetyl migration.

- Scavengers : Add 2% v/v thiophenol or 0.1 M HOBt during Ac cleavage to quench reactive intermediates.

- Temperature Control : Limit deprotection steps to ≤25°C to minimize side reactions .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

- Validation : Replicate solubility studies using standardized buffers (e.g., PBS, DMSO) and sonication protocols .

- Batch Variability : Request COA (Certificate of Analysis) from suppliers to confirm purity (>98%) and lot-specific data .

- Co-solvent Systems : Test mixtures like DMSO:DMF (1:1) or DMSO:TFE (2:1) to enhance solubility in hydrophobic peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.